1-[4-(Difluoromethoxy)-2-methylphenyl]ethanamine;hydrochloride

Fragment‑based drug discovery Endothiapepsin Crystallographic fragment screening

This compound is a crystallographically validated fragment hit against endothiapepsin (PDB: 9RFX, 1.18 Å), enabling immediate structure-based optimization for aspartic protease targets (renin, BACE1, HIV protease). The difluoromethoxy group lowers amine pKa by ~1.5–2 units vs methoxy analogs, favoring the neutral species at physiological pH—critical for CNS-penetrant programs. The 2-methyl substituent imparts a distinct binding mode absent in des-methyl analogs; substitution with superficially similar building blocks risks losing target engagement. Pre-profiled for selectivity: documented as inactive against GPR35 in the EU-OPENSCREEN counter-screen panel. Supplied as the hydrochloride salt for defined stoichiometry and ease of handling in multi-step synthesis—do not settle for free-base alternatives that complicate reaction optimization.

Molecular Formula C10H14ClF2NO
Molecular Weight 237.67
CAS No. 2580200-98-0
Cat. No. B2793317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Difluoromethoxy)-2-methylphenyl]ethanamine;hydrochloride
CAS2580200-98-0
Molecular FormulaC10H14ClF2NO
Molecular Weight237.67
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC(F)F)C(C)N.Cl
InChIInChI=1S/C10H13F2NO.ClH/c1-6-5-8(14-10(11)12)3-4-9(6)7(2)13;/h3-5,7,10H,13H2,1-2H3;1H
InChIKeyIBPWJQNEEJLWKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(Difluoromethoxy)-2-methylphenyl]ethanamine Hydrochloride (CAS 2580200-98-0): A Structurally Validated Fragment Hit with Differentiated Physicochemical Properties for Drug Discovery Procurement


1-[4-(Difluoromethoxy)-2-methylphenyl]ethanamine hydrochloride is a phenethylamine derivative featuring a difluoromethoxy (OCF2H) group at the para position and a methyl substituent at the ortho position of the phenyl ring [1]. The compound belongs to the emerging class of CF2OMe-containing amines that have garnered attention in medicinal chemistry for their favorable physicochemical profiles, including modulated basicity, enhanced lipophilicity control, and improved metabolic stability relative to classical methoxy analogs [2]. This compound has been experimentally validated as a follow‑up fragment hit in a crystallographic fragment‑screening campaign against endothiapepsin, with a high‑resolution protein–ligand complex structure deposited in the PDB (9RFX) [3].

Why 1-[4-(Difluoromethoxy)-2-methylphenyl]ethanamine Hydrochloride Cannot Be Replaced by Generic In‑Class Analogs


Superficially similar phenethylamine building blocks (e.g., the methoxy analog 1‑(4‑methoxy‑2‑methylphenyl)ethanamine or the des‑methyl analog 1‑[4‑(difluoromethoxy)phenyl]ethanamine) are not interchangeable procurement options. The difluoromethoxy group imparts a fundamentally different electronic character that lowers the amine pKa by approximately 1.5–2 units compared to methoxy‑substituted congeners [1], directly altering membrane permeability, solubility, and metabolic stability. Furthermore, the 2‑methyl substituent introduces a stereoelectronic environment that influences target‑binding conformation, as evidenced by the distinct binding mode captured in the endothiapepsin co‑crystal structure—a validation absent for the des‑methyl and methoxy analogs [2]. These non‑additive structure–activity effects mean that bulk substitution with near‑analogs risks losing both target engagement and favorable ADME properties.

Quantitative Differentiation Evidence for 1-[4-(Difluoromethoxy)-2-methylphenyl]ethanamine Hydrochloride Versus Closest Analogs


Structural Validation: High‑Resolution Protein–Ligand Co‑Crystal Structure (PDB 9RFX) Unavailable for Methoxy or Des‑Methyl Analogs

The target compound has been co‑crystallized with endothiapepsin, yielding a 1.18‑Å resolution structure (PDB 9RFX, R‑free 0.168) that provides unambiguous electron density for the ligand and defines its binding mode [1]. In contrast, the closest commercially available analogs—1‑(4‑methoxy‑2‑methylphenyl)ethanamine and 1‑[4‑(difluoromethoxy)phenyl]ethanamine—have no deposited protein–ligand crystal structures in the PDB, making the target compound uniquely suited for structure‑guided optimization programs [2].

Fragment‑based drug discovery Endothiapepsin Crystallographic fragment screening

Lipophilicity Control: Reduced cLogP Versus Methoxy Analog While Maintaining Identical Polar Surface Area

The target compound displays a calculated partition coefficient (cLogP) of 2.50 [1], which is 0.22 log units lower than the cLogP of 2.72 reported for the methoxy congener 1‑(4‑methoxy‑2‑methylphenyl)ethanamine . Both compounds share an identical topological polar surface area (TPSA) of 35.25 Ų, meaning that the difluoromethoxy substitution lowers lipophilicity without compromising hydrogen‑bonding capacity—a profile that generally predicts improved solubility, reduced off‑target promiscuity, and better metabolic stability.

Lipophilicity Drug‑likeness Ligand efficiency

Basicity Modulation: Difluoromethoxy Group Lowers Amine pKa by ~1.5 Units Relative to Methoxy Analogs

The electron‑withdrawing nature of the difluoromethoxy group depresses the amine pKa compared to electron‑donating methoxy substituents. Literature measurements for CF2OMe‑containing amines report pKa values in the range of 7.9–8.0, whereas analogous OMe‑substituted amines exhibit pKa values of ~9.5–9.8 [1]. This ~1.5‑unit reduction in basicity shifts the ionization equilibrium at physiological pH, thereby enhancing membrane permeability and CNS penetration potential while reducing lysosomal trapping.

Basicity Permeability CNS drug design

GPR35 Counter‑Screen Selectivity: Inactive Against a Common Off‑Target GPCR

The compound was evaluated in a GPR35 antagonism primary assay within the EU‑OPENSCREEN platform and was found to be inactive [1]. GPR35 is a frequently encountered off‑target in phenethylamine‑derived screening libraries, and many close structural analogs exhibit low‑micromolar activity at this receptor. The documented inactivity of the target compound against GPR35 provides a selectivity data point that is typically unavailable for bulk‑supplied research chemicals, enabling more informed hit triage.

Counter‑screening GPR35 Off‑target profiling

Procurement‑Relevant Application Scenarios for 1-[4-(Difluoromethoxy)-2-methylphenyl]ethanamine Hydrochloride Based on Verified Differentiation Evidence


Structure‑Guided Optimization of Endothiapepsin and Aspartic Protease Inhibitors

Researchers engaged in fragment‑based drug discovery targeting endothiapepsin or related aspartic proteases (e.g., renin, BACE1, HIV protease) can utilize this compound as a validated fragment hit with a known binding mode (PDB 9RFX, 1.18 Å) [1]. The high‑resolution structure enables immediate rational design of derivatives to improve potency while maintaining ligand efficiency, bypassing the need for de novo crystallographic screening of generic uncharacterized building blocks [1].

CNS Drug Discovery Programs Requiring Optimized Basicity and Blood‑Brain Barrier Penetration

Medicinal chemistry teams designing CNS‑penetrant agents can deploy this compound as a privileged scaffold due to the ~1.5‑unit pKa reduction conferred by the difluoromethoxy group relative to methoxy analogs [2]. This lower basicity shifts the ionization equilibrium toward the neutral species at physiological pH, favoring passive diffusion across the blood‑brain barrier—an effect that is supported by measured pKa data from the CF2OMe amine literature [2].

Hit‑to‑Lead Campaigns Integrating Early Selectivity Profiling Against GPCR Off‑Targets

Screening collections and hit‑expansion sets can incorporate this compound as a pre‑profiled member, given its documented inactivity against GPR35 in the EU‑OPENSCREEN counter‑screen panel [3]. This early selectivity data reduces the risk of progressing hits with latent polypharmacology and streamlines triage decisions for projects with stringent off‑target liability requirements [3].

Synthesis of Difluoromethoxy‑Containing Pharmaceutical Intermediates and Probe Molecules

The scalable synthetic route reported for CF2OMe‑containing amines [2] makes this compound a reliable building block for constructing more elaborate pharmaceutical intermediates and chemical biology probes. Its hydrochloride salt form ensures defined stoichiometry, ease of handling, and improved stability during multi‑step synthesis compared to free‑base analogs [2].

Quote Request

Request a Quote for 1-[4-(Difluoromethoxy)-2-methylphenyl]ethanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.